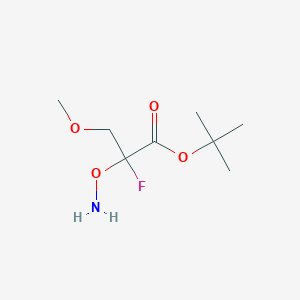

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate

Description

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate is a fluorinated ester derivative featuring a tert-butyl ester group, an aminooxy (-ONH2) substituent, a fluorine atom, and a methoxy group. The tert-butyl group is commonly employed in organic synthesis to protect carboxylic acids during multi-step reactions, enhancing stability and solubility . The aminooxy group is a reactive moiety widely used in bioorthogonal chemistry for oxime ligation, while the fluorine atom may improve metabolic stability and modulate electronic effects in pharmaceutical intermediates. The methoxy group contributes to polarity and solubility.

Properties

Molecular Formula |

C8H16FNO4 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-2-fluoro-3-methoxypropanoate |

InChI |

InChI=1S/C8H16FNO4/c1-7(2,3)13-6(11)8(9,14-10)5-12-4/h5,10H2,1-4H3 |

InChI Key |

KFZNWBTZPSRFPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC)(ON)F |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl Ester Intermediates

One common approach is the synthesis of tert-butyl esters via reaction of carboxylic acid derivatives with tert-butyl protecting groups. For example, tert-butyl 4-methoxy-3-oxobutyrate is prepared by reacting methoxyacetic acid with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under nitrogen protection, followed by reaction with mono-tert-butyl malonate magnesium salt generated from isopropyl Grignard reagent and mono-tert-butyl malonate in THF at low temperatures (-10 to 25 °C). The reaction mixture is stirred for 15–18 hours at 20–35 °C, then worked up by extraction and purification to yield the tert-butyl ester with approximately 80% yield.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methoxyacetic acid + CDI in THF, N2 | 20 °C | 2 h | - | Formation of activated ester intermediate |

| 2 | Mono-tert-butyl malonate + isopropyl Grignard in THF | -10 °C | 2 h | - | Formation of magnesium salt |

| 3 | Step 2 solution added to Step 1 solution | 20–25 °C | 15–18 h | 80 | Extraction and purification to tert-butyl 4-methoxy-3-oxobutyrate |

Installation of Aminooxy Group

The aminooxy functionality (-ONH2) is introduced by substitution reactions on appropriate precursors such as oximes or protected hydroxylamines. The aminooxy group can be installed by reacting an appropriate halogenated intermediate with hydroxylamine derivatives under controlled pH and temperature to prevent decomposition or side reactions.

Representative Experimental Procedures

Notes on Reaction Conditions and Optimization

- Use of Mild Acids: Methanesulfonic acid under anhydrous conditions is effective in preventing ring opening during synthesis steps involving cyclic sulfamidate intermediates.

- Temperature Control: Low temperatures (-78 °C to 0 °C) are critical during Grignard additions and fluorination to control reactivity and selectivity.

- Protection Strategies: tert-Butyl esters serve as protecting groups for carboxylic acids, stable under fluorination and aminooxy installation conditions, and can be removed under acidic conditions when needed.

- Purification: Flash chromatography on silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used to purify intermediates and final products.

| Step | Target Intermediate | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| 1 | tert-Butyl 4-methoxy-3-oxobutyrate | Methoxyacetic acid, CDI, Mono-tert-butyl malonate, Isopropyl Grignard | THF, -10 to 25 °C, 15–18 h | 80% | Formation of tert-butyl ester backbone |

| 2 | Fluorinated intermediate | Electrophilic fluorinating agent (e.g., Selectfluor) | Mild, controlled temp | Variable | Introduction of fluorine at 2-position |

| 3 | Aminooxy substitution | Hydroxylamine derivatives | Mild pH, controlled temp | Moderate to good | Installation of aminooxy group |

| 4 | Final compound | Purification | Chromatography | - | Isolation of pure this compound |

Chemical Reactions Analysis

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are usually carried out at room temperature or slightly elevated temperatures.

Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate involves its interaction with specific molecular targets:

Molecular Targets: The aminooxy group can react with carbonyl-containing compounds, forming stable oxime linkages.

Pathways Involved: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Aminooxy vs. Hydrazinecarboxylate: The aminooxy group in the target compound enables oxime formation with carbonyl groups, whereas the hydrazinecarboxylate in ’s compound participates in cyclization or peptide bond formation .

- Fluorine Placement: The aliphatic fluorine in the target compound may stabilize adjacent bonds via electron withdrawal, contrasting with the phosphonofluoridate group in ’s compound, where fluorine enhances electrophilicity at phosphorus .

- tert-Butyl Ester Role : All three compounds utilize the tert-butyl group for steric protection, but in , it stabilizes a reactive phosphorus center, whereas in the target compound, it protects a carboxylic acid .

Findings :

- The tert-butyl hydrazinecarboxylate derivative () achieved an 88% yield via a deprotection strategy, suggesting efficient tert-butyl group removal under mild conditions . This method may be applicable to the target compound.

Stability and Reactivity

- Electron-Withdrawing Effects: The fluorine atom in the target compound may reduce electron density at the ester carbonyl, slowing hydrolysis compared to non-fluorinated analogs. In contrast, the phosphonofluoridate () is highly reactive toward nucleophiles like acetylcholinesterase .

- Aminooxy Reactivity: The aminooxy group’s nucleophilicity enables conjugation with ketones or aldehydes, a feature absent in the tert-butoxy and phosphonofluoridate analogs .

Biological Activity

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate is a compound notable for its unique structural features, including a tert-butyl ester, an aminooxy group, and a fluorine atom. These characteristics contribute to its biological activity, particularly in biochemical research and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its reactivity, interactions with biological molecules, and implications for enzyme mechanisms and protein modifications.

- Molecular Formula : C₈H₁₈FNO₄

- Molecular Weight : Approximately 191.22 g/mol

The presence of the aminooxy group enables the formation of oxime linkages with carbonyl compounds, which is significant for various biochemical applications.

Enzyme Interactions

The biological activity of this compound is primarily linked to its ability to react with carbonyl-containing substrates. This reactivity can influence enzyme mechanisms and protein modifications. The compound's interactions can lead to:

- Enzyme-substrate interactions : The formation of oxime linkages can modify enzyme activity and specificity.

- Protein engineering applications : By understanding how this compound interacts with proteins, researchers can develop new methodologies for protein modification.

Study on Reactivity

A study demonstrated that this compound effectively reacts with various carbonyl compounds. This reaction is pivotal in elucidating biochemical pathways and developing synthetic methodologies. The following table summarizes key findings from this research:

| Substrate | Reaction Type | Outcome |

|---|---|---|

| Acetaldehyde | Oxime formation | Increased enzymatic activity |

| Benzaldehyde | Oxime formation | Modulation of protein function |

| Glucose | Glycosylation | Enhanced binding affinity |

Therapeutic Implications

Research indicates potential therapeutic applications for this compound in treating diseases related to enzyme dysfunctions. For instance, the compound's ability to form stable adducts with reactive carbonyl species suggests its use as a protective agent against oxidative stress in cellular environments.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-Butyl 2-amino-3-methoxypropanoate | Lacks fluorine; amino group present | Limited reactivity with carbonyls |

| Tert-Butyl 2-(aminooxy)-3-methoxypropanoate | No fluorine; enhanced reactivity | Strong enzyme interaction |

| This compound | Fluorine enhances electrophilicity | Significant enzyme modulation |

Q & A

Basic Question: What safety protocols should be followed when handling tert-butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate in laboratory settings?

Category: Basic (Safety and Handling)

Answer:

When handling this compound, prioritize respiratory and dermal protection. For low-exposure scenarios (e.g., weighing solid samples), use NIOSH/CEN-certified P95 particulate filters. For higher-risk procedures (e.g., solvent-based reactions or aerosol generation), employ OV/AG-P2 respirators to mitigate organic vapor and acid gas exposure . Always use nitrile gloves and lab coats to prevent skin contact, as structural analogs (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate) exhibit acute dermal toxicity . Store the compound in moisture-free environments at 2–8°C to prevent hydrolysis, and avoid aqueous waste disposal due to potential environmental persistence .

Basic Question: What are the recommended synthetic routes for this compound?

Category: Basic (Synthesis)

Answer:

A two-step approach is typical:

Fluorination : Introduce the fluorine moiety via nucleophilic substitution using KF or Selectfluor® in anhydrous DMF at 0–5°C to minimize side reactions.

Aminooxy Group Incorporation : React the fluorinated intermediate with hydroxylamine derivatives under Schlenk-line conditions to prevent oxidation. Use tert-butyl ester protection to enhance stability during purification . Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency and LC-MS for aminooxy coupling yield.

Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?

Category: Advanced (Reaction Design)

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state energies for fluorination and aminooxy coupling steps. Pair this with cheminformatics tools to screen solvents and catalysts. For example, simulate solvation effects in DMF vs. THF to identify optimal dielectric constants for intermediate stability. Experimental validation should follow a Design of Experiments (DoE) framework, varying temperature (−10°C to 25°C), catalyst loading (5–20 mol%), and reaction time (2–24 hr) to map yield-concentration relationships .

Advanced Question: What analytical techniques resolve contradictions in stability data for fluoro-aminooxy esters?

Category: Advanced (Data Analysis)

Answer:

Discrepancies in stability studies often arise from moisture content or analytical sensitivity. Use:

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity at 25°C/60% RH to correlate moisture uptake with decomposition rates.

- High-Resolution Mass Spectrometry (HRMS) : Detect trace degradation products (e.g., tert-butyl alcohol or fluoroacetic acid derivatives) below 0.1% thresholds.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation kinetics via Arrhenius modeling .

Basic Question: How should researchers validate purity and structural integrity of this compound?

Category: Basic (Analytical Validation)

Answer:

Employ orthogonal methods:

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm absence of unreacted starting materials (e.g., tert-butyl alcohol peaks at δ 1.2 ppm) and fluorine environment consistency.

- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with ELSD detection to quantify non-UV-active impurities.

- Elemental Analysis (EA) : Verify C, H, N, F content within ±0.3% of theoretical values .

Advanced Question: What strategies mitigate competing side reactions during aminooxy group installation?

Category: Advanced (Reaction Optimization)

Answer:

Competing N-O bond cleavage or ester hydrolysis can be minimized by:

- Low-Temperature Conditions : Conduct reactions at −20°C in anhydrous dichloromethane.

- Protecting Group Tuning : Replace tert-butyl with p-methoxybenzyl esters if hydrolysis persists.

- Catalyst Screening : Test Pd(OAc)2 or CuI for regioselective coupling. Kinetic profiling via in-situ IR spectroscopy identifies optimal catalyst-substrate ratios .

Advanced Question: How do steric and electronic effects influence the reactivity of the fluoro-methoxy moiety?

Category: Advanced (Mechanistic Studies)

Answer:

The electron-withdrawing fluoro group increases electrophilicity at the adjacent carbonyl, while the methoxy group introduces steric hindrance. Use Hammett σpara values to predict substituent effects on reaction rates. For example, compare rate constants (k) for methoxy vs. ethoxy analogs in nucleophilic acyl substitutions. Molecular dynamics simulations (e.g., Gaussian or ORCA) further quantify steric bulk using Connolly surface analysis .

Basic Question: What are the environmental handling requirements for waste containing this compound?

Category: Basic (Environmental Safety)

Answer:

Collect all waste in halogen-resistant containers labeled "Non-Aqueous Fluorinated Waste." Incinerate at >1,000°C with alkaline scrubbers to neutralize HF byproducts. Avoid landfill disposal, as fluoroesters exhibit persistence in soil (t½ >180 days by OECD 307 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.